

Crystal structure of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

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An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of **(2-Propoxy-5-(trifluoromethyl)phenyl)boronic Acid**

Abstract

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest within medicinal chemistry and materials science, belonging to a class of molecules renowned for their utility in synthetic chemistry and as pharmacophores.[1][2] The solid-state structure of such molecules is paramount, as it dictates critical physicochemical properties including solubility, stability, and bioavailability, which are decisive factors in drug development. While a definitive published crystal structure for this specific molecule is not publicly available, this guide serves as a comprehensive technical manual for its determination and analysis. It provides researchers, scientists, and drug development professionals with a robust framework, detailing the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and structural interpretation. By leveraging established principles from the crystallography of analogous phenylboronic acids, this document offers expert insights into the anticipated structural features and their profound implications.[3][4]

Introduction to Phenylboronic Acids in Drug Discovery

Boronic acids are a versatile class of compounds characterized by a boronic acid group [-B(OH)_2] attached to an organic residue. Their unique electronic properties and ability to form reversible covalent bonds with diols have made them invaluable in various fields. In medicinal chemistry, they have emerged as a critical pharmacophore, leading to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.^{[2][5]} The boronic acid moiety can act as a bioisostere for carboxylic acids and engage in key interactions with enzyme active sites.^[2]

The compound **(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid** incorporates several key features:

- An ortho-propoxy group, which introduces steric bulk and potential for specific intermolecular interactions.
- A meta-trifluoromethyl group, a strong electron-withdrawing group known to enhance metabolic stability and binding affinity in drug candidates.^[6]
- The phenylboronic acid core, crucial for synthetic transformations (e.g., Suzuki-Miyaura coupling) and for its potential as a bioactive component.^{[2][6]}

Understanding the three-dimensional arrangement of atoms in the solid state—the crystal structure—is fundamental. It provides definitive information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern how molecules pack together. This supramolecular assembly influences everything from melting point and dissolution rate to powder flow and tablet formulation.

Part 1: Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis Overview

A plausible synthetic route to **(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid** involves a lithium-halogen exchange reaction on a suitable precursor, such as 1-bromo-2-propoxy-5-(trifluoromethyl)benzene, followed by quenching with a trialkyl borate and subsequent acidic workup. Purity is paramount, and the final product should be thoroughly purified, typically by

column chromatography or recrystallization, and characterized by NMR spectroscopy and mass spectrometry before proceeding.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The protocol below describes a systematic approach based on the slow evaporation technique, which is widely successful for phenylboronic acids.^[3]

Objective: To grow well-formed single crystals with dimensions of approximately 0.1 - 0.5 mm and no visible defects.^[3]

Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice with minimal defects. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a suitable rate.

Step-by-Step Methodology:

- Solvent Screening:
 - Test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water/ethanol mixtures).
 - Identify a solvent system where the compound is soluble upon gentle heating but becomes supersaturated upon cooling to room temperature. A binary solvent system often provides the necessary control over solubility.
- Preparation of Saturated Solution:
 - Carefully dissolve the compound in the chosen solvent or solvent system in a clean, small vial to create a saturated or near-saturated solution. Use minimal heat if necessary to achieve dissolution.
 - Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
- Controlled Evaporation:

- Cover the vial with a cap or parafilm containing a few pinholes. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.
- Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at a constant temperature.
- Crystal Harvesting:
 - Monitor the vial daily. Once crystals of suitable size and quality have formed, carefully decant the mother liquor.
 - Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) to remove residual mother liquor.
 - Carefully remove a selected crystal using a cryoloop or a fine needle for mounting on the diffractometer.[3]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule.

Experimental Workflow for SC-XRD

The following protocol outlines the standard procedure for data collection and structure solution.

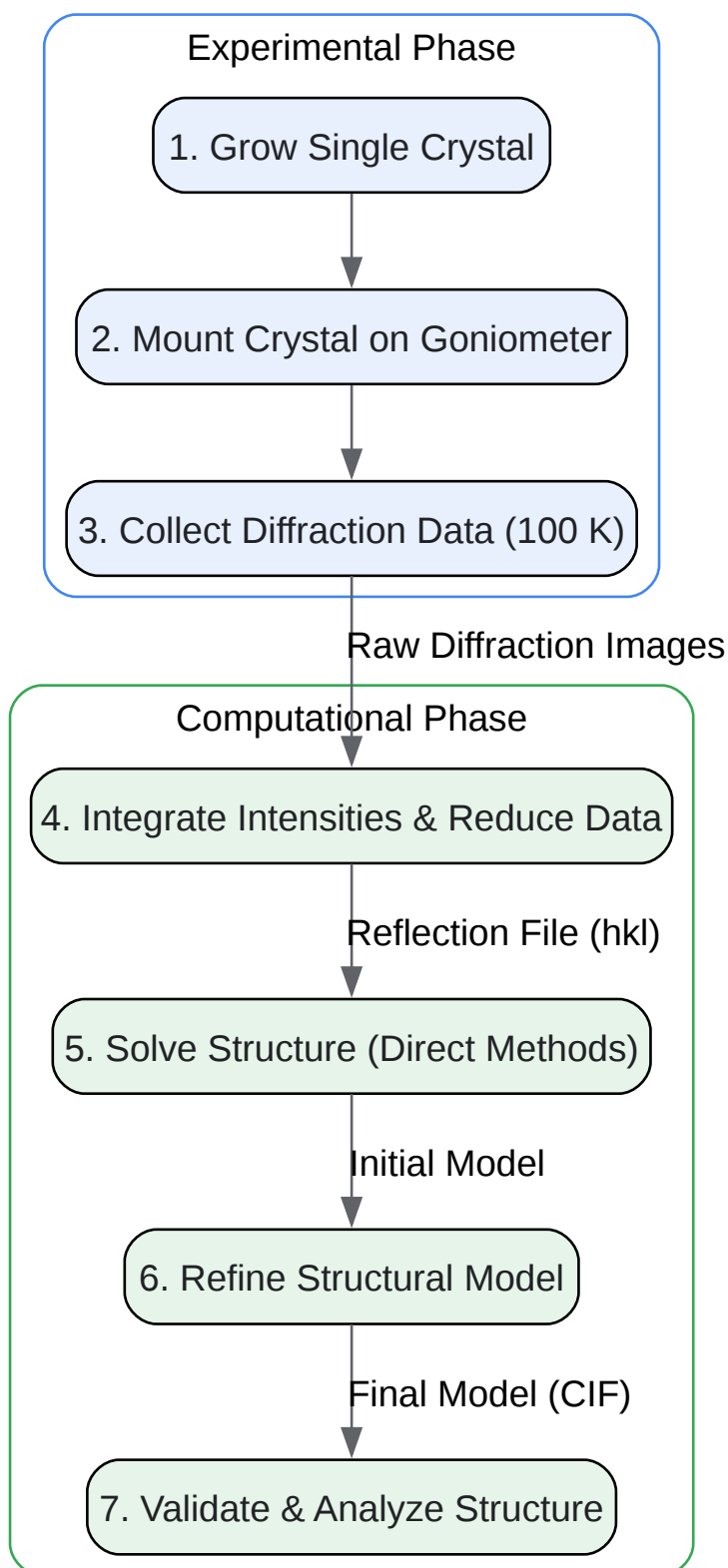
Instrumentation: A modern four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.5418 \text{ \AA}$) is used.[3]

Step-by-Step Methodology:

- Crystal Mounting:
 - A suitable single crystal is selected under a microscope.

- The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
- Data Collection:
 - The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure.^[3]
 - A series of diffraction images are collected as the crystal is rotated through a range of angles, ensuring that a complete and redundant dataset of reflections is measured.^[3]
- Data Reduction and Integration:
 - The collected images are processed to determine the unit cell dimensions and crystal system.
 - The intensities of all the diffraction spots (reflections) are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution and Refinement:
 - The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
 - This model is then refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Analysis Workflow Diagram



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Anticipated Structural Features and Interpretation

Based on extensive studies of substituted phenylboronic acids, we can predict the key structural features of **(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid** with high confidence.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Predicted Molecular Structure

The presence of the ortho-propoxy group is expected to induce a non-planar conformation. Steric hindrance between the propoxy group and the boronic acid moiety will likely cause a significant twist around the C-B bond. Similar twists are commonly observed in ortho-substituted phenylboronic acids.[\[4\]](#)[\[7\]](#)

Caption: Predicted molecular structure of the title compound.

Table 1: Predicted Key Geometric Parameters

Parameter	Predicted Value Range	Rationale / Comparison
B-O Bond Length (Å)	1.36 - 1.38	Typical for trigonal planar boronic acids.
C-B Bond Length (Å)	1.55 - 1.57	Standard C(sp ²)-B bond length.
C-C-B-O Dihedral Angle (°)	20 - 40	A significant twist is expected due to steric repulsion from the ortho-propoxy group, deviating from the planarity seen in unsubstituted phenylboronic acid. [7]
C-F Bond Length (Å)	1.33 - 1.35	Characteristic length for a trifluoromethyl group.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A near-universal feature in the crystal structures of arylboronic acids is the formation of a centrosymmetric hydrogen-bonded dimer.^[4] Two molecules associate through a pair of O-H...O hydrogen bonds, creating a robust R²₂(8) graph set motif. This is the most anticipated supramolecular synthon for the title compound.

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